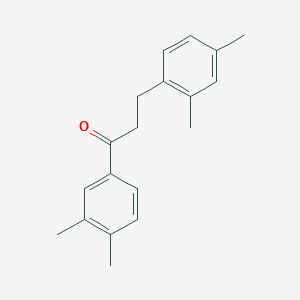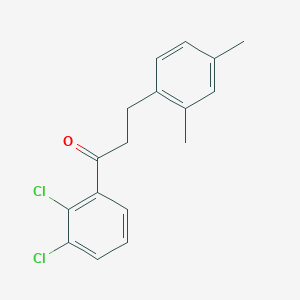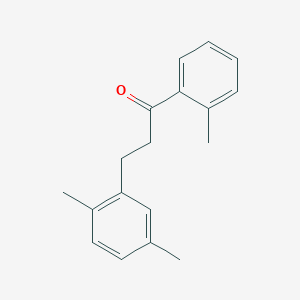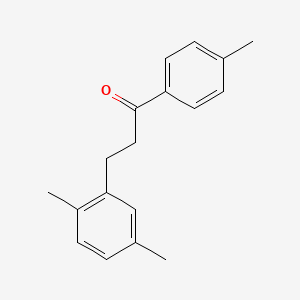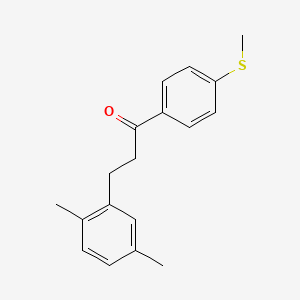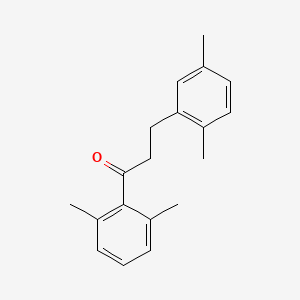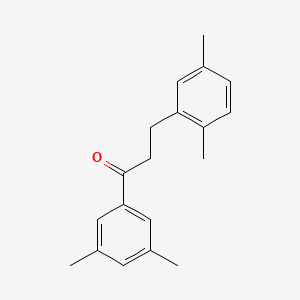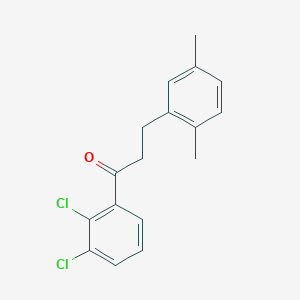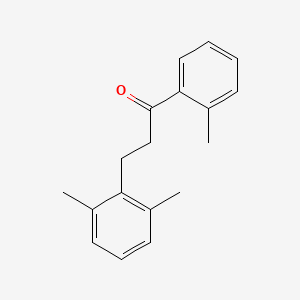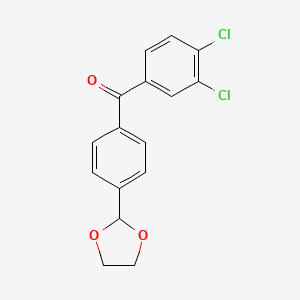
3,4-Dichloro-4'-(1,3-dioxolan-2-YL)benzophenone
Overview
Description
3,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone is an organic compound with the molecular formula C16H12Cl2O3. It is a derivative of benzophenone, featuring two chlorine atoms and a dioxolane ring. This compound is of interest in various fields due to its unique chemical structure and properties .
Mechanism of Action
- Ambeed: 3,4-Dichloro-4’-(1,3-dioxolan-2-yl)benzophenone
- Efficient and Practical Route for 3,5-Dichloro-4-(1,1,2,2 … - Springer
- Sigma-Aldrich: 4-(1,3-dioxolan-2-yl)benzene-1-carbothioamide
- ChemicalBook: 3,4-Dichloro-4’-(1,3-dioxolan-2-yl)benzophenone
- 伊诺凯: 3,4-Dichloro-4’-(1,3-dioxolan-2-yl)benzophenone
Biochemical Analysis
Biochemical Properties
3,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cytochrome P450, which is involved in the metabolism of many drugs . Additionally, it can bind to proteins and alter their conformation, affecting their function. The interactions between 3,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone and biomolecules are primarily driven by hydrophobic and van der Waals forces, as well as hydrogen bonding.
Cellular Effects
The effects of 3,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone on various types of cells and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can inhibit the activation of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival. Additionally, 3,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone can affect gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of target genes.
Molecular Mechanism
The molecular mechanism of action of 3,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and transcription factors . For instance, it can inhibit enzyme activity by binding to the active site and preventing substrate binding. Additionally, 3,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone can modulate gene expression by interacting with transcription factors and altering their ability to bind to DNA. These interactions result in changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . The degradation products of 3,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone can also have biological activity, which may contribute to its long-term effects on cellular function. In both in vitro and in vivo studies, the temporal effects of this compound have been shown to include alterations in cell signaling, gene expression, and metabolism.
Dosage Effects in Animal Models
The effects of 3,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and gene expression . At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of cellular function. Threshold effects have been observed, where the compound’s activity changes significantly at certain concentration levels. These dosage-dependent effects are important for determining the safe and effective use of 3,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone in various applications.
Metabolic Pathways
3,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone is involved in several metabolic pathways, including those related to drug metabolism and detoxification . This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The involvement of 3,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone in these pathways highlights its potential impact on overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and be distributed to different cellular compartments. The localization and accumulation of 3,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone within cells can influence its biological activity and effects on cellular function.
Subcellular Localization
The subcellular localization of 3,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone plays a crucial role in its activity and function This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone typically involves the reaction of 3,4-dichlorobenzophenone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product without side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the production of polymers, coatings, and other materials due to its stability and reactivity
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone
- 4-Chloro-1,3-dioxolan-2-one
- 1-(1,3-Dioxolan-2-YL)-2-propanone
Uniqueness
3,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone is unique due to the specific positioning of its chlorine atoms and the dioxolane ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
(3,4-dichlorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O3/c17-13-6-5-12(9-14(13)18)15(19)10-1-3-11(4-2-10)16-20-7-8-21-16/h1-6,9,16H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDGTRGDYWXHRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645135 | |
| Record name | (3,4-Dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-72-0 | |
| Record name | (3,4-Dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


